N-[3-methyl-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-oxobutan-2-yl]pyridine-2-carboxamide
Description
N-[3-methyl-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[321]octan-8-yl]-1-oxobutan-2-yl]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a pyridine carboxamide moiety, a pyrazole ring, and a bicyclic octane system
Properties
IUPAC Name |
N-[3-methyl-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-oxobutan-2-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-14(2)20(25-21(28)18-6-4-5-10-23-18)22(29)27-16-7-8-17(27)13-15(12-16)19-9-11-24-26(19)3/h4-6,9-11,14-17,20H,7-8,12-13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZFWKLGAVUMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1C2CCC1CC(C2)C3=CC=NN3C)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-oxobutan-2-yl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the construction of the bicyclic octane system, and finally, the coupling with the pyridine carboxamide moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-oxobutan-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[3-methyl-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-oxobutan-2-yl]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-methyl-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-oxobutan-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-methyl-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-oxobutan-2-yl]pyridine-2-carboxamide include other pyridine carboxamides, pyrazole derivatives, and bicyclic octane systems. Examples include:
- Pyridine-2-carboxamide
- 2-methylpyrazole
- 8-azabicyclo[3.2.1]octane derivatives
Uniqueness
What sets this compound apart is its combination of these structural elements into a single molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
